

Application Notes and Protocols for Measuring Glycine Tonic Currents with ALX 1393

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alx 1393*

Cat. No.: *B15619259*

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These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on how to measure glycine tonic currents using **ALX 1393**, a potent and selective inhibitor of the glycine transporter 1 (GlyT1).

Principle

Tonic glycine currents are generated by the continuous activation of extrasynaptic glycine receptors (GlyRs) by ambient extracellular glycine. The concentration of glycine in the synaptic cleft and surrounding extrasynaptic space is primarily regulated by GlyT1, a sodium and chloride-dependent transporter. By inhibiting GlyT1 with **ALX 1393**, the reuptake of glycine is blocked, leading to an increase in the extracellular glycine concentration. This, in turn, enhances the activation of extrasynaptic GlyRs, resulting in a measurable increase in the tonic inhibitory current. This protocol details the use of whole-cell patch-clamp electrophysiology in brain slices to quantify this **ALX 1393**-induced change in tonic glycine current.

Materials and Reagents

- **ALX 1393:** Prepare a stock solution in DMSO (e.g., 10 mM) and dilute to the final working concentration in artificial cerebrospinal fluid (aCSF) on the day of the experiment.
- **Animals:** Rodents (e.g., Wistar rats or C57BL/6 mice) of a specific age range suitable for the brain region of interest.

- Artificial Cerebrospinal Fluid (aCSF): Composition in mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. The solution should be continuously bubbled with carbogen (95% O₂ / 5% CO₂) to maintain a pH of 7.4.
- Slicing Solution: A modified, ice-cold aCSF solution, often with reduced CaCl₂ and increased MgCl₂ to minimize excitotoxicity during slicing.
- Intracellular Solution: For whole-cell patch-clamp recording of inhibitory currents. A typical composition (in mM) is: 140 CsCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂-ATP, 0.3 Na-GTP, and 5 QX-314 (to block voltage-gated sodium channels). The pH should be adjusted to 7.2-7.3 with CsOH.
- Pharmacological Agents:
 - Strychnine: A competitive antagonist of glycine receptors, used to confirm the recorded current is mediated by GlyRs.
 - Bicuculline: A GABAA receptor antagonist, to isolate glycine-mediated currents.
 - TTX (Tetrodotoxin): To block action potential-dependent synaptic transmission.
 - APV and CNQX: To block NMDA and AMPA receptors, respectively, and isolate inhibitory currents.

Equipment

- Vibrating microtome (vibratome)
- Upright microscope with DIC optics and infrared illumination
- Patch-clamp amplifier and data acquisition system
- Micromanipulators
- Perfusion system
- Borosilicate glass capillaries for pulling patch pipettes

- Pipette puller
- Carbogen gas tank (95% O₂ / 5% CO₂)

Experimental Protocol

Brain Slice Preparation

- Anesthetize the animal according to approved institutional protocols.
- Perfuse the animal transcardially with ice-cold slicing solution.
- Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.
- Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 250-350 μ m thick) of the desired brain region (e.g., hippocampus, spinal cord, prefrontal cortex).
- Transfer the slices to a holding chamber containing aCSF continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour at room temperature before recording.

Electrophysiological Recording

- Transfer a single slice to the recording chamber under the microscope and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.
- Add antagonists for GABAergic (e.g., 10 μ M bicuculline), glutamatergic (e.g., 50 μ M APV and 20 μ M CNQX), and voltage-gated sodium channels (e.g., 0.5 μ M TTX) to the aCSF to isolate glycine receptor-mediated currents.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 M Ω when filled with the intracellular solution.
- Establish a whole-cell patch-clamp configuration on a visually identified neuron.
- Clamp the neuron at a holding potential of 0 mV to record outward currents mediated by chloride influx through glycine receptors.
- Allow the holding current to stabilize for 5-10 minutes to establish a baseline.

Measurement of Glycine Tonic Current with **ALX 1393**

- Record a stable baseline holding current for at least 5 minutes.
- Apply **ALX 1393** (e.g., 100 nM - 1 μ M) to the perfusion bath.
- Observe and record the outward shift in the holding current, which corresponds to the enhancement of the tonic glycine current.
- Continue recording until the effect of **ALX 1393** reaches a steady state (typically 10-15 minutes).
- To confirm that the observed current is mediated by glycine receptors, apply the glycine receptor antagonist strychnine (e.g., 1 μ M) at the end of the experiment. This should block the **ALX 1393**-induced current and return the holding current to near the baseline level.

Data Analysis

- Measure the baseline holding current by averaging the current over a 1-2 minute period before **ALX 1393** application.
- Measure the steady-state holding current in the presence of **ALX 1393** by averaging the current over a 1-2 minute period after the drug effect has plateaued.
- The amplitude of the **ALX 1393**-induced tonic glycine current is the difference between the steady-state current in **ALX 1393** and the baseline current.
- Analyze the data using appropriate statistical tests to determine the significance of the **ALX 1393** effect.

Quantitative Data

The following tables summarize key quantitative data for **ALX 1393** and its effects on glycine tonic currents.

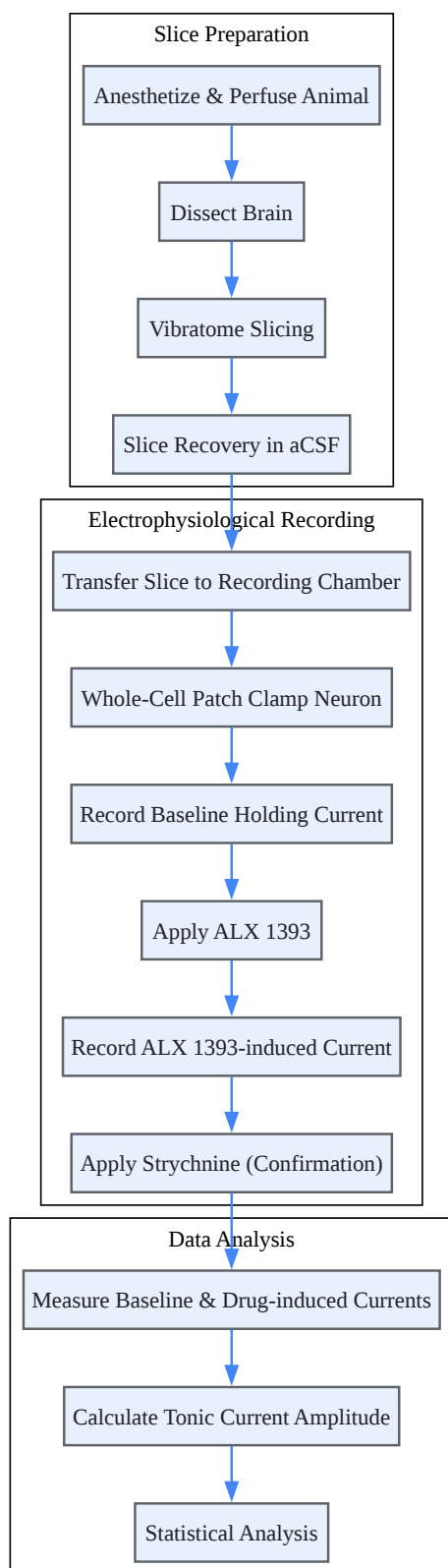
Table 1: Properties of **ALX 1393**

Property	Value	Reference
Mechanism of Action	Selective, non-competitive GlyT1 inhibitor	
IC50 for human GlyT1b	3 nM	
IC50 for rat GlyT1b	13 nM	
Selectivity	>1000-fold selective over GlyT2 and other transporters	

Table 2: Representative Effects of **ALX 1393** on Glycine Tonic Currents

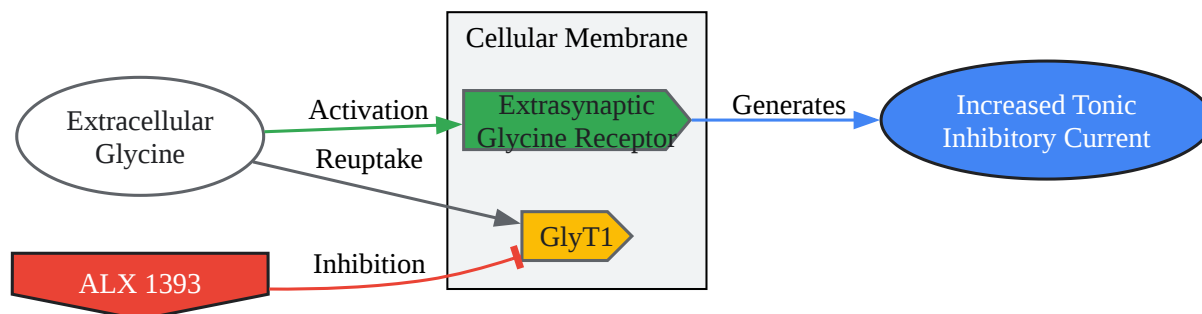
Brain Region	Neuronal Population	ALX 1393 Concentration	Change in Holding Current (pA)	Reference
Medial Prefrontal Cortex	Layer V Pyramidal Neurons	100 nM	~20-30 pA	
Hippocampus	CA1 Pyramidal Neurons	300 nM	Increase in tonic current amplitude	
Spinal Cord	Lamina II Neurons	1 μ M	Significant outward current	

Visualizations



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Caption: Experimental workflow for measuring glycine tonic currents.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

